molecular formula C21H22F3NO10 B126662 1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate CAS No. 869996-05-4

1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate

Cat. No. B126662
CAS RN: 869996-05-4
M. Wt: 505.4 g/mol
InChI Key: YIVKGVGMDKWGAE-VPQNOXPISA-N
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Description

The compound 1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic acid methyl ester 2,3,4-triacetate is a derivative of glucuronic acid, which is a key structural component in the synthesis of various glycosidic compounds. This compound is particularly interesting due to the presence of the trifluoro-N-phenylethanimidate group, which can be involved in the formation of active esters for peptide synthesis, as well as the acetyl groups that serve as protecting groups during chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves the use of trifluoroacetate reagents, which are effective in preparing active esters of acylamino acids, crucial intermediates for peptide synthesis. These reagents can be synthesized from phenol, thiophenol, and N-hydroxyimide derivatives and are used in ester-exchange reactions in pyridine to produce the desired active esters . Additionally, the synthesis of 1-beta-O-acyl glucuronides, which are structurally related to the compound , can be achieved through a chemo-enzymatic procedure involving the reaction of carboxylic acid drugs with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-alpha-D-glucopyranuronate, followed by deprotection using enzyme-catalyzed hydrolyses .

Molecular Structure Analysis

The molecular structure of the compound includes a glucopyranuronic acid moiety, which is a sugar derivative, and is modified with trifluoro-N-phenylethanimidate and triacetate groups. These modifications are significant as they influence the reactivity and stability of the molecule. The presence of the trifluoro group, in particular, can enhance the electrophilic character of the compound, making it more reactive in certain chemical environments.

Chemical Reactions Analysis

Compounds similar to 1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic acid methyl ester 2,3,4-triacetate are often used in glycosylation reactions. For instance, phenyliodine bis(trifluoroacetate) (PIFA) has been shown to be an excellent promoter in glycosylation reactions involving 2-deoxy-2-phthalimido-1-thioglycosides in the presence of triflic acid. These reactions proceed with good yields and are particularly useful for synthesizing disaccharides with a non-reducing end composed of D-glucosamine or D-galactosamine units .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic acid methyl ester 2,3,4-triacetate are not detailed in the provided papers, we can infer from related compounds that the presence of the trifluoroacetate group would likely confer increased volatility and lipophilicity. The acetyl protecting groups would make the molecule less reactive towards nucleophiles, which is beneficial during multi-step synthesis where selectivity is required. The enzymatic deprotection methods mentioned indicate that the compound can be selectively modified to reveal functional groups necessary for further reactions .

Scientific Research Applications

Catalysis and Green Chemistry

1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic acid methyl ester 2,3,4-triacetate, a derivative of d-glucuronic acid, plays a role in green chemistry, particularly in the synthesis of esters. Lewis-acidic polyoxometalates have been used as catalysts for the synthesis of glucuronic acid esters, promoting eco-friendly processes. These esters are valuable in various industries, including food and cosmetics, due to their properties as biosurfactants, emulsifying agents, and stabilizers (Bosco et al., 2010).

Synthesis of Bioactive Molecules

The compound has applications in synthesizing bioactive molecules. For example, it has been used in the synthesis of 1-beta-O-acyl glucuronides of non-steroidal anti-inflammatory drugs, demonstrating its role in creating therapeutic agents (Baba & Yoshioka, 2006).

Imaging Studies

In medical imaging studies, derivatives of this compound have been synthesized for use as reference standards, such as in the synthesis of 3′-deoxy-3′-fluorothymidine-5′-glucuronide for imaging studies with [18F]3′-deoxy-3′-fluorothymidine (Harnor et al., 2014).

Novel Chemical Syntheses

The compound is also involved in novel chemical synthesis processes. For example, it has been used in the first synthesis of secondary sugar sulfonic acids, illustrating its versatility in creating new chemical entities (Lipták et al., 2004).

Analgesic Activity Assessment

It also finds use in the synthesis and assessment of analgesic activity of certain compounds. For instance, it has been involved in synthesizing furanolabdanoid conjugates with glucuronic acid, contributing to the exploration of new analgesics (Brusentseva et al., 2020).

properties

IUPAC Name

methyl (2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-phenyl-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3NO10/c1-10(26)31-14-15(32-11(2)27)17(33-12(3)28)19(34-16(14)18(29)30-4)35-20(21(22,23)24)25-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3/t14-,15-,16-,17+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVKGVGMDKWGAE-VPQNOXPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=NC2=CC=CC=C2)C(F)(F)F)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC(=NC2=CC=CC=C2)C(F)(F)F)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468494
Record name FT-0675551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate

CAS RN

869996-05-4
Record name FT-0675551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate
Reactant of Route 2
1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate
Reactant of Route 3
1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate
Reactant of Route 4
Reactant of Route 4
1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate
Reactant of Route 5
Reactant of Route 5
1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate
Reactant of Route 6
Reactant of Route 6
1-(2,2,2-Trifluoro-N-phenylethanimidate)-D-glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate

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